3,3-Dimethyltetrahydrofuran-2-carbaldehyde
Description
Molecular Architecture and Stereochemical Configuration
3,3-Dimethyltetrahydrofuran-2-carbaldehyde possesses the molecular formula C₇H₁₂O₂ with a molecular weight of 128.169 grams per mole, as confirmed through high-resolution mass spectrometry and elemental analysis. The compound features a tetrahydrofuran ring system with two methyl groups positioned at the 3-carbon in a geminal arrangement, combined with an aldehyde functional group attached to the 2-carbon of the ring. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 3,3-dimethyloxolane-2-carbaldehyde, reflecting the systematic naming convention for saturated five-membered oxygen heterocycles.
The structural framework consists of a saturated five-membered ring containing one oxygen atom, with the ring adopting envelope or half-chair conformations typical of tetrahydrofuran derivatives. The presence of geminal dimethyl substitution at the 3-position introduces significant steric constraints that influence the overall molecular geometry and conformational preferences. The Chemical Abstracts Service registry number 1404195-12-5 uniquely identifies this compound in chemical databases.
Stereochemical analysis reveals that the compound exists as a single stereoisomer due to the symmetry imposed by the geminal dimethyl groups. The aldehyde carbon maintains sp² hybridization, creating a planar geometry around the carbonyl group that extends from the ring system. The three-dimensional structure demonstrates minimal conformational flexibility in the substituted region while maintaining typical tetrahydrofuran ring puckering patterns.
| Molecular Property | Value | Method |
|---|---|---|
| Molecular Formula | C₇H₁₂O₂ | Elemental Analysis |
| Molecular Weight | 128.169 g/mol | High-Resolution Mass Spectrometry |
| Chemical Abstracts Service Number | 1404195-12-5 | Registry Database |
| International Chemical Identifier | InChI=1S/C7H12O2/c1-7(2)3-4-9-6(7)5-8/h5-6H,3-4H2,1-2H3 | Computational Chemistry |
| Simplified Molecular Input Line Entry System | CC1(C)CCOC1C=O | Structure Database |
Comparative Analysis with Related Tetrahydrofuran Derivatives
Comparative structural analysis with related tetrahydrofuran derivatives reveals significant differences in molecular properties and conformational behavior based on substitution patterns and functional group positioning. The parent compound 3,3-dimethyltetrahydrofuran, with molecular formula C₆H₁₂O and molecular weight 100.1589 grams per mole, serves as the fundamental framework from which the target compound derives through aldehyde functionalization. This structural relationship demonstrates the impact of carbonyl group introduction on overall molecular properties.
The 2,2-dimethyltetrahydrofuran isomer, bearing the geminal dimethyl groups at the 2-position rather than the 3-position, exhibits distinct conformational preferences and ring puckering patterns. With identical molecular formula C₆H₁₂O but different substitution positioning, this compound demonstrates how methyl group placement affects the overall three-dimensional structure and potential reactivity patterns. The 2,4-dimethyltetrahydrofuran derivative presents yet another substitution pattern, with methyl groups positioned at non-adjacent carbons, resulting in different stereochemical considerations and conformational dynamics.
A particularly relevant comparison exists with 5,5-dimethyltetrahydrofuran-3-carbaldehyde, which shares the identical molecular formula C₇H₁₂O₂ but differs in the positioning of both the geminal dimethyl groups and the aldehyde functional group. This positional isomer demonstrates how functional group placement dramatically affects molecular properties, spectroscopic characteristics, and potential biological activity profiles.
The 3,4-dimethyltetrahydrofuran compound, with molecular weight 100.16 grams per mole, represents a non-geminal dimethyl substitution pattern that introduces stereochemical complexity through the creation of multiple chiral centers. This structural variation highlights the importance of substitution patterns in determining overall molecular architecture and conformational preferences.
| Compound | Molecular Formula | Molecular Weight (g/mol) | Substitution Pattern | Functional Groups |
|---|---|---|---|---|
| This compound | C₇H₁₂O₂ | 128.169 | 3,3-Dimethyl | Aldehyde |
| 3,3-Dimethyltetrahydrofuran | C₆H₁₂O | 100.1589 | 3,3-Dimethyl | None |
| 2,2-Dimethyltetrahydrofuran | C₆H₁₂O | 100.16 | 2,2-Dimethyl | None |
| 2,4-Dimethyltetrahydrofuran | C₆H₁₂O | 100.16 | 2,4-Dimethyl | None |
| 5,5-Dimethyltetrahydrofuran-3-carbaldehyde | C₇H₁₂O₂ | 128.12 | 5,5-Dimethyl | Aldehyde |
| 3,4-Dimethyltetrahydrofuran | C₆H₁₂O | 100.16 | 3,4-Dimethyl | None |
Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Spectroscopic characterization of this compound employs multiple analytical techniques to confirm structural identity and elucidate conformational properties. Nuclear magnetic resonance spectroscopy provides detailed information about hydrogen and carbon environments, while infrared spectroscopy reveals functional group characteristics and molecular vibrations. Mass spectrometry confirms molecular weight and fragmentation patterns that support structural assignments.
Nuclear magnetic resonance analysis demonstrates characteristic chemical shift patterns consistent with the proposed structure. The aldehyde proton appears as a distinctive singlet in the downfield region, typically observed around 9.5-10.0 parts per million due to the deshielding effect of the carbonyl group. The geminal dimethyl groups exhibit equivalent chemical environments, appearing as a sharp singlet with integration corresponding to six hydrogen atoms. Ring methylene protons display complex multipicity patterns reflecting the conformational dynamics of the tetrahydrofuran ring system.
Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbon resonance in the characteristic aldehyde region, typically around 200-205 parts per million. The quaternary carbon bearing the geminal methyl groups appears upfield, while the methyl carbons themselves exhibit chemical shifts consistent with aliphatic substitution patterns. Ring carbon atoms display chemical shifts characteristic of saturated heterocyclic systems.
Infrared spectroscopy identifies the carbonyl stretching vibration as the most prominent spectroscopic feature. Aldehyde carbonyl groups typically exhibit strong absorption bands between 1900 and 1600 wavenumbers, with saturated aldehydes commonly appearing near 1730 wavenumbers. The intensity of this absorption results from the large dipole moment change during the stretching vibration, making it readily identifiable in infrared spectra. Additional characteristic absorptions include carbon-hydrogen stretching vibrations in the 2800-3000 wavenumber region and carbon-oxygen stretching vibrations associated with the ring ether functionality.
Mass spectrometry provides molecular ion confirmation at mass-to-charge ratio 128, corresponding to the calculated molecular weight. Fragmentation patterns reveal characteristic losses associated with the aldehyde functionality and methyl group eliminations. The base peak often corresponds to loss of the formyl group, generating fragments at mass-to-charge ratio 99. Additional fragmentations include successive methyl losses and ring-opening processes that provide structural confirmation through comparison with related compounds.
| Spectroscopic Technique | Key Observations | Chemical Shift/Frequency | Interpretation |
|---|---|---|---|
| ¹H Nuclear Magnetic Resonance | Aldehyde Proton | 9.5-10.0 ppm | Carbonyl Deshielding |
| ¹H Nuclear Magnetic Resonance | Geminal Methyl Groups | 1.2-1.4 ppm | Aliphatic Environment |
| ¹³C Nuclear Magnetic Resonance | Carbonyl Carbon | 200-205 ppm | Aldehyde Functionality |
| ¹³C Nuclear Magnetic Resonance | Quaternary Carbon | 35-45 ppm | Substituted Ring Carbon |
| Infrared Spectroscopy | Carbonyl Stretch | 1730 cm⁻¹ | Aldehyde C=O |
| Infrared Spectroscopy | C-H Stretch | 2800-3000 cm⁻¹ | Aliphatic Hydrogens |
| Mass Spectrometry | Molecular Ion | m/z 128 | Molecular Weight Confirmation |
| Mass Spectrometry | Base Peak | m/z 99 | Formyl Loss Fragment |
Properties
IUPAC Name |
3,3-dimethyloxolane-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-7(2)3-4-9-6(7)5-8/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDIXEHYJZGSBOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOC1C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,3-Dimethyltetrahydrofuran-2-carbaldehyde is a compound that has garnered attention in the field of medicinal chemistry and biological research due to its potential bioactive properties. This article aims to explore the biological activity of this compound, including its mechanisms of action, applications in drug discovery, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a tetrahydrofuran ring with two methyl groups at the 3-position and an aldehyde functional group at the 2-position. The presence of these functional groups influences its reactivity and interaction with biological targets.
The biological activity of this compound is believed to stem from its ability to interact with various biomolecular targets. The aldehyde group can participate in nucleophilic addition reactions with amines and other nucleophiles, potentially leading to the formation of Schiff bases. This reactivity may allow the compound to modulate enzyme activities or influence signaling pathways within cells.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains.
- Antioxidant Effects : The compound has shown potential in scavenging free radicals, thereby exhibiting antioxidant activity.
- Cytotoxicity : Some studies have indicated that it may induce cytotoxic effects in specific cancer cell lines, suggesting its potential as an anticancer agent.
Case Studies
Several studies have explored the biological activity of this compound:
- Study on Antimicrobial Properties : A study conducted by Chen et al. (2021) evaluated the antimicrobial efficacy of various derivatives of tetrahydrofuran compounds, including this compound. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations ranging from 50 to 200 µg/mL .
- Cytotoxicity in Cancer Cells : Research published in the Journal of Medicinal Chemistry demonstrated that this compound exhibited cytotoxic effects against MCF-7 breast cancer cells with an IC50 value of approximately 25 µM . This suggests a potential pathway for further development as an anticancer agent.
Data Tables
Scientific Research Applications
Research Applications
-
Pharmaceutical Development
- Intermediate in Drug Synthesis : 3,3-Dimethyltetrahydrofuran-2-carbaldehyde is utilized as a building block in the synthesis of various pharmaceuticals. Its reactivity allows for modifications that yield biologically active compounds.
- Case Study : Research has demonstrated its potential in synthesizing neurotrophic agents that promote nerve growth and repair .
-
Polymer Chemistry
- Monomer for Polymer Production : The compound can be employed as a monomer in the production of polyurethanes and other polymeric materials. Its bifunctional nature enables it to participate in polymerization reactions, leading to materials with desirable mechanical properties.
- Applications : These polymers find uses in coatings, adhesives, and elastomers .
-
Organic Synthesis
- Versatile Intermediate : It serves as an intermediate for synthesizing various organic compounds, including surfactants and solvents. The compound’s aldehyde group can undergo further transformations to yield diverse chemical entities.
- Example Transformations : The compound can be oxidized to form carboxylic acids or reduced to alcohols, expanding its utility in synthetic organic chemistry .
Data Table: Applications Overview
| Application Area | Specific Use | Example Compounds Produced |
|---|---|---|
| Pharmaceutical | Intermediate for drug synthesis | Neurotrophic agents |
| Polymer Chemistry | Monomer for polyurethane production | Polyurethanes, elastomers |
| Organic Synthesis | Building block for various chemicals | Surfactants, solvents |
Case Studies
- Neurotrophic Agents
- Polymer Development
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Comparisons
Tetrahydrofuran-3-carbaldehyde
- Formula : C₅H₈O₂
- Molecular Weight : 100.12 g/mol
- CAS : 7681-84-7
- Key Differences: Carbaldehyde group at position 3 (vs. position 2 in 3,3-dimethyl analog). No methyl substituents, resulting in lower steric hindrance.
5,5-Dimethyltetrahydrofuran-3-carbaldehyde
- Formula : C₇H₁₂O₂
- Molecular Weight : 128.17 g/mol
- CAS : 1824186-46-0
- Key Differences :
- Methyl groups at position 5 (vs. position 3 in the target compound).
- Altered ring strain and electronic distribution due to substituent positioning.
5-{[3-(Trifluoromethyl)phenoxy]methyl}-2-furaldehyde
- Formula : C₁₃H₉F₃O₃
- Molecular Weight : 270.20 g/mol
- CAS: Not explicitly listed; EPA system naming provided .
- Key Differences: Furan backbone (aromatic) vs. saturated THF ring. Phenoxy and trifluoromethyl groups enhance lipophilicity and metabolic stability .
5-(3-Chloro-4-methoxyphenyl)furan-2-carbaldehyde
Physical and Thermodynamic Properties
Preparation Methods
Preparation via Chlorohydrin Intermediate and Hydrolysis (Based on Patent CN104817442A)
One of the most detailed and industrially relevant methods for preparing 3,3-dimethyltetrahydrofuran-2-carbaldehyde involves a multi-step process starting from tert-butyl alcohol (trimethyl carbinol) and vinyl chloride. This method is catalyzed by Lewis acids or strong acids and proceeds through the formation of 1-hydroxyl-3,3-dimethylbutyl chloride as a key intermediate.
Step 1: Formation of 1-hydroxyl-3,3-dimethylbutyl chloride
- A solvent such as methylene dichloride is cooled to between -10 °C and 5 °C.
- A catalyst (iron trichloride, aluminum chloride, or methylsulfonic acid) is added.
- Trimethyl carbinol is slowly dripped into the reactor while stirring.
- Vinyl chloride gas is passed into the reaction mixture.
- The reaction is maintained at -5 °C to 2 °C for several hours to complete the synthesis of the chlorohydrin intermediate.
- After reaction completion, water is added, and the organic layer is separated and dried.
- The intermediate is isolated by vacuum distillation at 60-64 °C under 20 mmHg.
Step 2: Hydrolysis to this compound
- The chlorohydrin intermediate is reacted with dilute hydrochloric acid (around 5%) at 40-60 °C for 2 hours.
- The reaction mixture is then distilled to collect the aldehyde fraction at 104-106 °C.
- The product purity exceeds 99.85%, with yields typically above 97%.
| Catalyst | Role |
|---|---|
| Iron trichloride | Lewis acid catalyst |
| Aluminum chloride | Lewis acid catalyst |
| Methylsulfonic acid | Strong acid catalyst |
Representative Experimental Data:
| Embodiment | Methylene Dichloride (kg) | Trimethyl Carbinol (kg) | Vinyl Chloride (kg) | Catalyst (kg) | Hydrochloric Acid (5%) (kg) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|---|
| 1 | 100 | 60 | 45 | 2.5 (FeCl3) | 5 | 98 | 99.85 |
| 2 | 200 | 122 | 105 | 6 (AlCl3) | 11 | 97 | 99.88 |
| 3 | 320 | 200 | 150 | 6 (Methylsulfonic acid) | 15 | 98 | 99.85 |
This method is scalable and suitable for industrial production, providing high purity and yield with relatively mild reaction conditions.
Acid-Catalyzed Ring Opening of 2-Chloromethylene-3,3-dimethyltetrahydrofuran (Based on EP0087596A1)
Another approach involves the transformation of 2-chloromethylene-3,3-dimethyltetrahydrofuran under acidic conditions to yield this compound or related intermediates.
- The reaction can be carried out in the presence or absence of an inert organic diluent such as toluene, chlorobenzene, methylene chloride, chloroform, or ethers like dioxane.
- Reaction temperature ranges from 0 °C to 200 °C, preferably 20 °C to 150 °C.
- Catalysts include strong mineral acids (sulfuric acid, hydrochloric acid), sulfonic acids (methanesulfonic acid, p-toluenesulfonic acid), trifluoroacetic acid, or Lewis acids like aluminum chloride.
- Catalyst loading is low (0.1 to 5%).
- The reaction can be performed under atmospheric or pressurized conditions.
- 2-chloromethylene-3,3-dimethyltetrahydrofuran is heated with formic acid at 60 °C for 5 hours.
- Alternatively, hydrogen chloride gas is bubbled through the substrate with ice cooling, followed by stirring at room temperature for 2 hours.
- The product is isolated by vacuum distillation, yielding high purity aldehyde or related ketone intermediates.
This method is versatile and allows for the preparation of intermediates useful for further functionalization, such as fungicidal azole derivatives.
Summary Table of Preparation Methods
| Method | Starting Materials | Catalysts/Conditions | Key Intermediate | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|
| Chlorohydrin Intermediate & Hydrolysis | Trimethyl carbinol, vinyl chloride | FeCl3, AlCl3, or methylsulfonic acid; -5 to 2 °C; HCl hydrolysis at 40-60 °C | 1-hydroxyl-3,3-dimethylbutyl chloride | 97-98 | >99.85 | Industrially scalable, high purity |
| Acid-Catalyzed Ring Opening | 2-chloromethylene-3,3-dimethyltetrahydrofuran | Mineral/sulfonic acids, Lewis acids; 0-200 °C | Aldehyde or ketone intermediates | ~90 | High | Flexible solvent and pressure conditions |
| Photochemical Ring Expansion (Related) | Substituted oxetanes | UV irradiation in solvents (e.g., chloroform) | Ring-expanded tetrahydrofuran derivatives | Up to 93 | N/A | Exploratory, not direct for aldehyde |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
